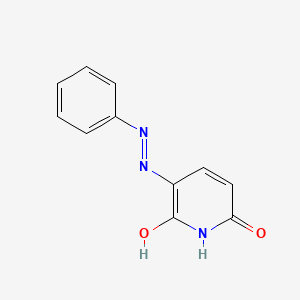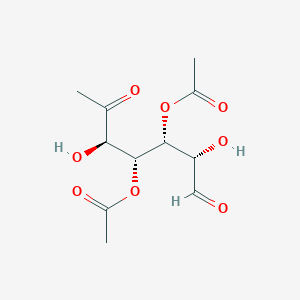
Ácido 3-amino-2-((terc-butoxicarbonil)amino)propanoico
Descripción general
Descripción
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid: is a compound with the molecular formula C8H16N2O4 and a molecular weight of 204.23 g/mol . It is a derivative of amino acids and is often used in peptide synthesis due to its protective tert-butoxycarbonyl (Boc) group . This compound is also known by several other names, including (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid .
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection .
Biology and Medicine:
Peptide Synthesis: It is used to synthesize peptides with specific biological activities.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
Target of Action
It’s known that boc-protected amino acids are often used in peptide synthesis , suggesting that this compound may interact with various proteins or enzymes depending on the specific context of its use.
Mode of Action
The compound acts as a protected form of the amino acid alanine . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing it from reacting until the Boc group is removed . This allows for selective reactions to occur at other sites on the molecule .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the context of its use, particularly the proteins or enzymes it is designed to interact with. As a Boc-protected amino acid, it could be incorporated into a variety of biochemical pathways involving protein synthesis or modification .
Pharmacokinetics
As a boc-protected amino acid, it’s likely that its bioavailability and pharmacokinetics would be significantly influenced by the removal of the boc group and subsequent interactions with target proteins or enzymes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins or enzymes it interacts with. In general, the use of Boc-protected amino acids like this one allows for precise control over chemical reactions, enabling the synthesis of complex molecules such as peptides .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes or catalysts can influence the stability and efficacy of this compound. For instance, the Boc group can be removed under acidic conditions, triggering the compound’s interaction with its targets .
Análisis Bioquímico
Biochemical Properties
The role of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid in biochemical reactions is primarily as a building block in the synthesis of peptides . It interacts with enzymes and other biomolecules in these reactions, forming bonds that contribute to the structure of the resulting peptides . The nature of these interactions is largely determined by the chemical structure of the compound .
Cellular Effects
It is known that the compound can influence cell function through its role in peptide synthesis . This can potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid involves its participation in peptide synthesis It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino group of 3-aminopropanoic acid with tert-butoxycarbonyl (Boc) group. One common method involves dissolving 3-aminopropanoic acid in tetrahydrofuran and adding di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out at room temperature for several hours to ensure complete protection of the amino group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method enhances the scalability and reproducibility of the synthesis process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Major Products Formed:
Deprotection: Yields 3-amino-2-aminopropanoic acid.
Coupling: Forms peptide bonds with other amino acids.
Comparación Con Compuestos Similares
Uniqueness: 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific structure that allows for easy incorporation into peptides and its stability under various reaction conditions . Its Boc protection group is particularly advantageous in peptide synthesis, providing both stability and ease of removal .
Propiedades
IUPAC Name |
3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLRVZLNABMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391184 | |
| Record name | N-alpha-Boc-DL-diaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113625-76-6, 159002-17-2 | |
| Record name | N-alpha-Boc-DL-diaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)

